
1-(1-Bromopropyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom attached to a propyl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropyl)-4-fluorobenzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by fluorination. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The fluorination step can be achieved using a fluorinating agent like potassium fluoride (KF) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 4-fluoro-propylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Reactions: 1-(1-Hydroxy-propyl)-4-fluoro-benzene or 1-(1-Amino-propyl)-4-fluoro-benzene.
Oxidation Reactions: 1-(1-Carboxy-propyl)-4-fluoro-benzene.
Reduction Reactions: 4-Fluoro-propylbenzene.
Scientific Research Applications
1-(1-Bromopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropyl)-4-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-Bromo-4-fluoro-benzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
1-(1-Bromo-propyl)-benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Fluoro-propylbenzene: Lacks the bromine atom, limiting its use in substitution reactions.
Uniqueness: 1-(1-Bromopropyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine substituents, which confer distinct reactivity and electronic properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(1-bromopropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKGKQQNRIJNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)
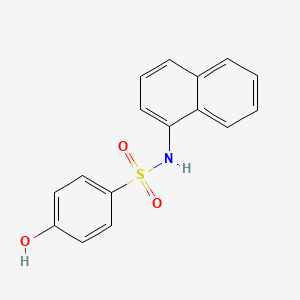
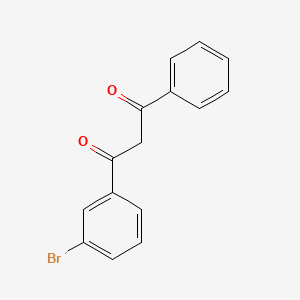
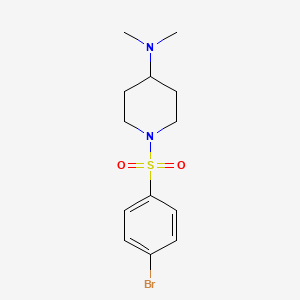

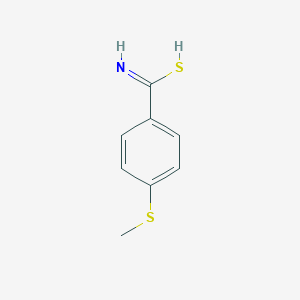

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7860332.png)
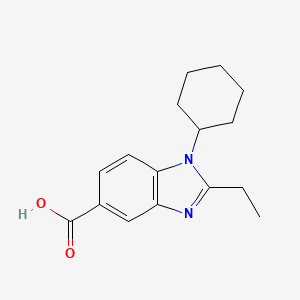
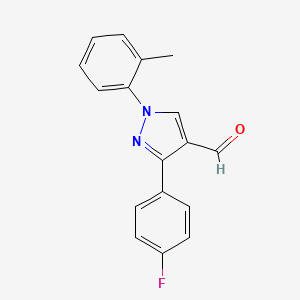
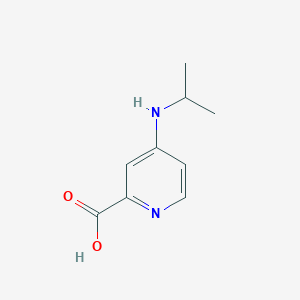
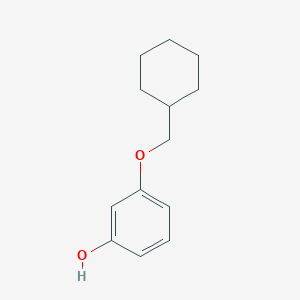
![Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860393.png)

